Tarafenacin D-tartrate
Übersicht
Beschreibung
Tarafenacin D-tartrate, also known as SVT-40776 D-tartrate, is a selective and potent muscarinic acetylcholine M3 receptor antagonist. It is primarily used in the study of overactive bladder and bronchial disorders. The compound exhibits high selectivity for M3 receptors over M2 receptors, making it a valuable tool in pharmacological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tarafenacin D-tartrate involves multiple steps, including the formation of the quinuclidin-3-yl carbamate and its subsequent reaction with 3-fluorophenyl and 3,4,5-trifluorobenzyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization and chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Tarafenacin D-tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Tarafenacin D-tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the selectivity and potency of muscarinic acetylcholine receptor antagonists.
Biology: Employed in research on cellular responses mediated by muscarinic receptors.
Medicine: Investigated for its potential therapeutic applications in treating overactive bladder and bronchial disorders.
Industry: Utilized in the development of new pharmacological agents targeting muscarinic receptors
Wirkmechanismus
Tarafenacin D-tartrate exerts its effects by selectively binding to and antagonizing muscarinic acetylcholine M3 receptors. This inhibition prevents the activation of these receptors by acetylcholine, thereby modulating various cellular responses. The compound’s high selectivity for M3 receptors over M2 receptors is attributed to its unique molecular structure, which allows for specific interactions with the receptor binding sites .
Vergleich Mit ähnlichen Verbindungen
Solifenacin: Another muscarinic receptor antagonist with lower selectivity for M3 receptors compared to Tarafenacin D-tartrate.
Darifenacin: A muscarinic receptor antagonist with a different selectivity profile.
Tolterodine: Used in the treatment of overactive bladder but with a broader receptor selectivity
Uniqueness: this compound stands out due to its high selectivity for M3 receptors, making it a more targeted and potentially more effective therapeutic agent for conditions involving these receptors. Its unique binding affinity and selectivity profile differentiate it from other muscarinic receptor antagonists .
Biologische Aktivität
Tarafenacin D-tartrate, also known as SVT-40776 D-tartrate, is a selective muscarinic M3 receptor antagonist under investigation primarily for the treatment of overactive bladder (OAB). Its pharmacological profile indicates a high selectivity for the M3 receptor, with a binding affinity (Ki) of 0.19 nM, which is approximately 200-fold more selective than its interaction with the M2 receptor . This selectivity is critical as it aims to minimize the side effects commonly associated with antimuscarinic therapies, particularly those affecting cognitive function and cardiovascular stability.
Tarafenacin functions by blocking the M3 muscarinic receptors in the bladder, which are primarily responsible for mediating bladder contraction and detrusor muscle activity. This inhibition results in reduced urinary urgency and frequency, making it a promising candidate for managing OAB symptoms.
Dose-Response Relationship
A pivotal Phase IIb study evaluated the efficacy and safety of Tarafenacin at doses of 0.2 mg and 0.4 mg over a 12-week period. The study involved 235 adult patients diagnosed with OAB, who were randomized to receive either Tarafenacin or placebo. The results indicated that:
- 0.4 mg Tarafenacin : The mean decrease in micturitions was statistically significant at -2.43 times per day (p = 0.033).
- 0.2 mg Tarafenacin : Showed a non-significant decrease of -1.92 times per day (p = 0.393).
- Placebo : Resulted in a decrease of -1.77 times per day .
The primary endpoint was the change in the number of micturitions per 24 hours from baseline to the end of treatment.
Adverse Effects
The most commonly reported adverse effect was dry mouth, which is consistent with other antimuscarinic agents. There were no significant differences in other side effects such as blurred vision or constipation compared to placebo groups . This tolerability profile suggests that Tarafenacin may offer advantages over other treatments that have higher incidences of adverse effects.
Comparative Analysis with Other Antimuscarinic Agents
To contextualize Tarafenacin's efficacy and safety profile, it is beneficial to compare it with other established antimuscarinic agents used for OAB treatment:
Agent | Dosage | Micturition Reduction | Common Side Effects |
---|---|---|---|
Tarafenacin | 0.4 mg | -2.43 times/day | Dry mouth |
Tolterodine | 2 mg | -1.8 to -2.5 times/day | Dry mouth, constipation |
Solifenacin | 5-10 mg | -2.6 times/day | Dry mouth, blurred vision |
Darifenacin | 15-30 mg | -2.1 times/day | Dry mouth, constipation |
This table highlights that while Tarafenacin shows comparable efficacy in reducing micturitions, its side effect profile may be more favorable than traditional agents like tolterodine and solifenacin.
Case Studies and Patient Perspectives
A qualitative study explored patient experiences with OAB medications, revealing that many patients prioritize tolerability over efficacy when selecting treatments . Participants reported that side effects significantly influenced their adherence to prescribed therapies. These findings underscore the importance of developing medications like Tarafenacin that aim to minimize adverse effects while maintaining therapeutic efficacy.
Eigenschaften
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;(2S,3S)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O2.C4H6O6/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26;5-1(3(7)8)2(6)4(9)10/h1-3,8-10,14,19H,4-7,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t19-;1-,2-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBKAMMKXVRSAI-CUCKRJOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F4N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655222 | |
Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(3R)-1-azabicyclo[2.2.2]octan-3-yl (3-fluorophenyl)[(3,4,5-trifluorophenyl)methyl]carbamate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159101-48-0 | |
Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(3R)-1-azabicyclo[2.2.2]octan-3-yl (3-fluorophenyl)[(3,4,5-trifluorophenyl)methyl]carbamate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.